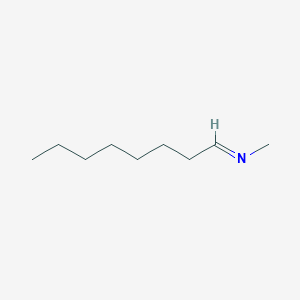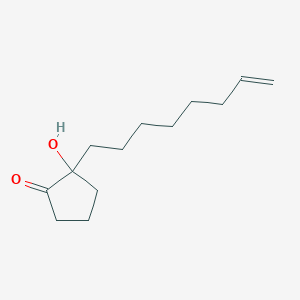![molecular formula C19H24OSi B14648646 Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- CAS No. 51519-05-2](/img/structure/B14648646.png)
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is an organosilicon compound with the molecular formula C19H24OSi . This compound is characterized by the presence of a silane group bonded to a [(1,1-diphenyl-3-butenyl)oxy] moiety. The compound is notable for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, typically involves the reaction of trimethylchlorosilane with [(1,1-diphenyl-3-butenyl)oxy] lithium reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts such as palladium or platinum.
Substitution: Halogenated reagents and Lewis acids are typically employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical transformations. The compound can act as a radical H-donor or hydride donor, facilitating reductions and other reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl compounds: These compounds share the trimethylsilyl group but differ in the attached organic moiety.
Diphenylsilane: Contains a diphenylsilane group but lacks the [(1,1-diphenyl-3-butenyl)oxy] moiety.
Phenylsilanes: Similar in structure but with different substituents on the silicon atom.
Uniqueness
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is unique due to the presence of both the [(1,1-diphenyl-3-butenyl)oxy] group and the trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other silanes may not be suitable .
Properties
CAS No. |
51519-05-2 |
|---|---|
Molecular Formula |
C19H24OSi |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1,1-diphenylbut-3-enoxy(trimethyl)silane |
InChI |
InChI=1S/C19H24OSi/c1-5-16-19(20-21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3 |
InChI Key |
RRVJCAQNDPXWFI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)

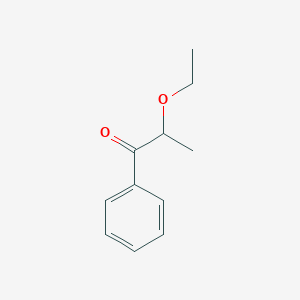
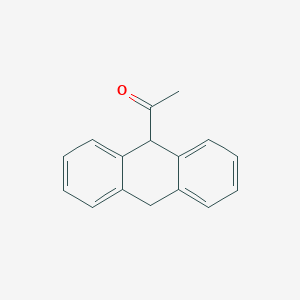
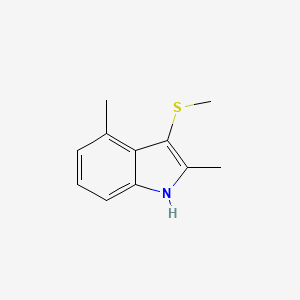
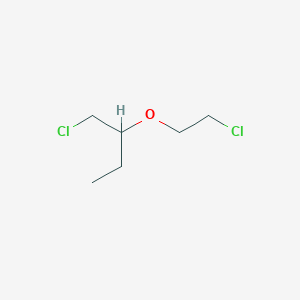
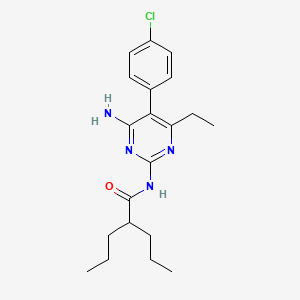
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)

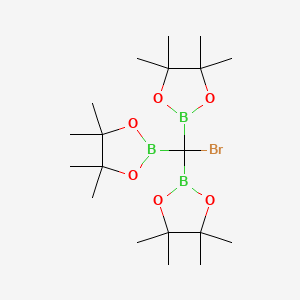
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
